

Application Notes and Protocols: (S,R,S)-AHPC-C10-NH2 Dihydrochloride

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Compound of Interest

Compound Name: (S,R,S)-AHPC-C10-NH2
dihydrochloride

Cat. No.: B2609157

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C10-NH2 dihydrochloride is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a 10-carbon linker with a terminal amine group.^{[1][2][3][4][5]} This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful strategy for therapeutic intervention.^{[2][6]}

This document provides detailed application notes and protocols for the preparation and use of **(S,R,S)-AHPC-C10-NH2 dihydrochloride** stock solutions in common research applications.

Data Presentation

Physicochemical Properties and Solubility Data

| Property | Value | Source |
|---------------------|-------------------------------|-----------|
| Synonyms | VH032-C10-NH2 dihydrochloride | [1][2][4] |
| CAS Number | 2341796-75-4 | [1][4] |
| Molecular Formula | C33H53Cl2N5O4S | [1] |
| Molecular Weight | 686.78 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 250 mg/mL (≥ 364.02 mM) | [1] |
| Solubility in Water | ≥ 250 mg/mL (≥ 364.02 mM) | [1] |

Note: The solubility in both DMSO and water may require ultrasonication to achieve complete dissolution.[1] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial to ensure maximal solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of **(S,R,S)-AHPC-C10-NH2 dihydrochloride**, a common starting concentration for many in vitro and cell-based assays.

Materials:

- **(S,R,S)-AHPC-C10-NH2 dihydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)
- Calibrated micropipettes

Procedure:

- Pre-warm an unopened vial of anhydrous DMSO to room temperature.
- Weigh the desired amount of **(S,R,S)-AHPC-C10-NH2 dihydrochloride** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.87 mg of the compound.
- Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For a 10 mM stock solution from 6.87 mg, add 1 mL of DMSO.
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- Visually inspect the solution for any undissolved particles. If particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes, or until the solution is clear.^[1]
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[1]

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol provides a general workflow for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC synthesized from **(S,R,S)-AHPC-C10-NH2 dihydrochloride**.

Materials:

- Cultured cells expressing the target protein
- Complete cell culture medium
- PROTAC synthesized using **(S,R,S)-AHPC-C10-NH2 dihydrochloride**
- 10 mM stock solution of the PROTAC in DMSO

- Phosphate-buffered saline (PBS)
- RIPA lysis buffer (or other suitable lysis buffer)
- Protease and phosphatase inhibitor cocktails
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
- Cell Treatment:
 - Prepare serial dilutions of the PROTAC from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations.
 - Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

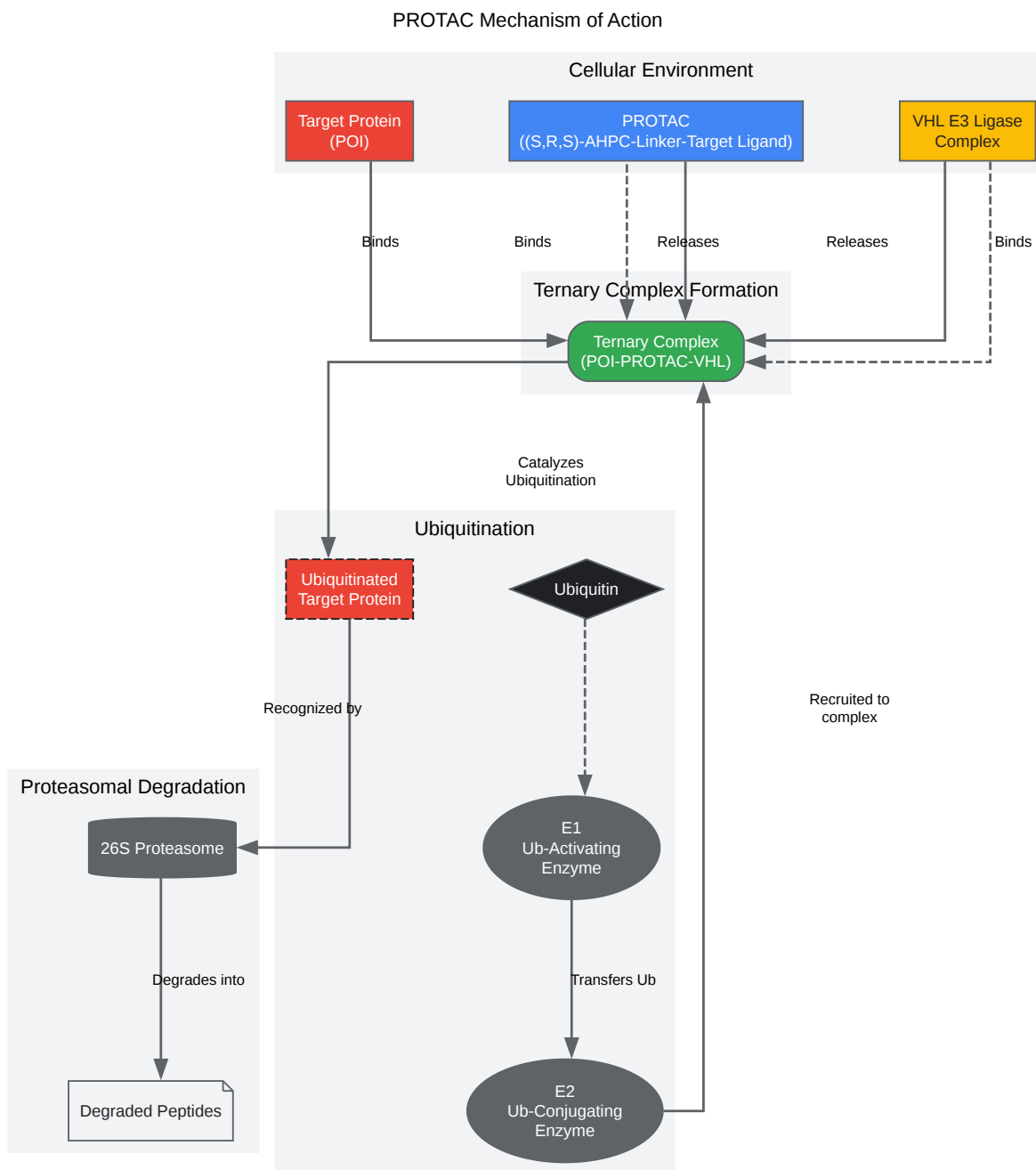
- Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control.
- Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
 - Incubate on ice for 15-30 minutes.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (protein lysate) to a new tube.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration of all samples with lysis buffer.
 - Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
 - Load equal amounts of protein per lane onto an SDS-PAGE gel.
- Western Blotting:
 - Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Incubate the membrane with the primary antibody for the loading control.
- Repeat the washing and secondary antibody incubation steps.
- Detection and Analysis:
 - Add the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the extent of protein degradation.

Mandatory Visualization

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC, utilizing a VHL E3 ligase ligand such as (S,R,S)-AHPC, induces the degradation of a target protein.



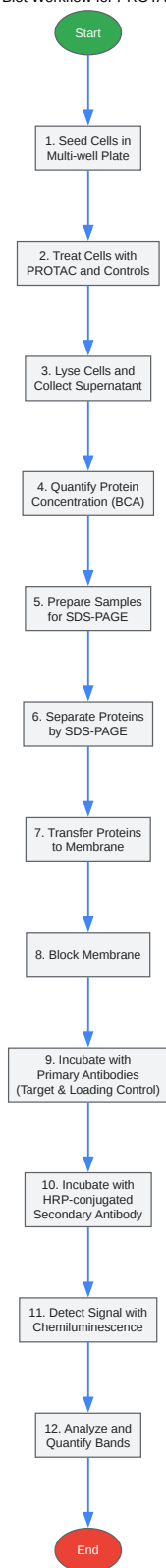
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Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps in a typical western blot experiment to assess PROTAC-induced protein degradation.

Western Blot Workflow for PROTAC Efficacy



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Caption: Key steps for Western Blot analysis.

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